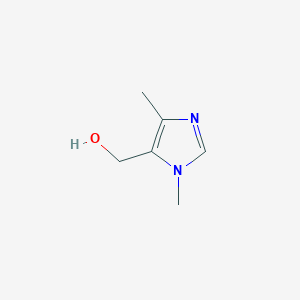

(1,4-dimethyl-1H-imidazol-5-yl)methanol

Description

Overview of Imidazole (B134444) Scaffold Significance in Organic Synthesis and Coordination Chemistry

The imidazole nucleus is a privileged scaffold in both organic synthesis and coordination chemistry due to its versatile chemical nature. beilstein-journals.orgnih.gov As an aromatic heterocycle, it possesses a π-electron-rich system and two nitrogen atoms with different electronic environments: one pyrrole-like and one pyridine-like. This arrangement allows the imidazole ring to act as both a hydrogen bond donor and acceptor, and as a nucleophile or a base. nih.gov

In organic synthesis, the imidazole moiety is a key component in many catalysts, including the increasingly important N-heterocyclic carbenes (NHCs). beilstein-journals.orgscripps.edu The deprotonation of imidazolium (B1220033) salts, which are often derived from imidazole precursors, yields stable carbenes that are powerful nucleophiles and have found widespread use in organocatalysis and as ligands for transition metals. beilstein-journals.orgresearchgate.net

In coordination chemistry, the nitrogen atoms of the imidazole ring are excellent donors for metal ions, leading to the formation of stable metal complexes. nih.gov This property is fundamental to the function of many biological systems, such as in the amino acid histidine, which plays a crucial role in the active sites of numerous enzymes by coordinating to metal centers. nih.gov The ability to tune the steric and electronic properties of the imidazole ring through substitution makes it a highly adaptable ligand for the design of novel catalysts and functional materials. nih.gov

Structural Context of (1,4-Dimethyl-1H-imidazol-5-yl)methanol within Imidazole Alcohol Chemistry

This compound, with the chemical formula C6H10N2O, belongs to the class of substituted imidazolylmethanols. nih.gov Its structure features a central imidazole ring with methyl groups at the N1 and C4 positions, and a methanol (B129727) group (-CH2OH) at the C5 position.

The presence of the N-methyl group at the 1-position prevents the tautomerism that is characteristic of N-unsubstituted imidazoles. The substituents on the ring—two methyl groups and a hydroxymethyl group—influence the molecule's steric and electronic properties, which in turn affect its reactivity and coordination behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C6H10N2O | 126.16 | Not available |

| (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | 112.13 | 38993-84-9 |

| (1,4,5-trimethyl-1H-imidazol-2-yl)methanol | C7H12N2O | 140.18 | 185910-13-8 |

| (1H-Imidazol-4-yl)methanol | C4H6N2O | 98.10 | 822-55-9 |

Research Trajectories and Academic Relevance of Substituted Imidazolylmethanols

Substituted imidazolylmethanols like this compound are valuable precursors in several areas of chemical research. A primary application lies in their potential to be converted into N-heterocyclic carbene (NHC) precursors. The alcohol functionality can be transformed into a leaving group, followed by quaternization of the second nitrogen atom to form an imidazolium salt. beilstein-journals.org These salts are the direct precursors to NHCs, which are widely used as ligands in transition metal catalysis for reactions such as cross-coupling, metathesis, and hydrogenation. scripps.edu

Furthermore, the bifunctional nature of this compound, possessing both a potential N-donor site on the imidazole ring and an O-donor from the methanol group, makes it an interesting candidate as a chelating ligand in coordination chemistry. nih.gov The formation of metal complexes with such ligands can lead to novel catalysts with unique reactivity and selectivity, or to functional materials with interesting magnetic or optical properties. The steric bulk provided by the methyl groups can also be exploited to create specific coordination environments around a metal center. nih.gov

The academic relevance of these compounds is also tied to their role as building blocks in the synthesis of more complex molecules, including pharmacologically active compounds and functional materials. The ability to further functionalize the hydroxyl group opens up avenues for creating a diverse range of derivatives with tailored properties.

Table 2: Potential Applications of Substituted Imidazolylmethanols

| Research Area | Application | Rationale |

| Organometallic Catalysis | Precursors to N-Heterocyclic Carbene (NHC) ligands | NHCs are highly effective ligands for a wide range of transition metal-catalyzed reactions. beilstein-journals.orgscripps.edu |

| Coordination Chemistry | Chelating ligands for metal complexes | The N- and O-donor atoms can coordinate to metal centers, forming stable complexes with potential catalytic or material applications. nih.govnih.gov |

| Organic Synthesis | Versatile building blocks | The hydroxyl group can be readily modified to introduce other functional groups, enabling the synthesis of a variety of imidazole-based structures. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-6(3-9)8(2)4-7-5/h4,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPALVKINYWAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a premier, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopic Analysis

N-CH₃ Proton: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

C4-CH₃ Proton: A singlet for the three protons of the methyl group at the C4 position of the imidazole (B134444) ring.

CH₂OH Protons: A singlet or a doublet (if coupled to the hydroxyl proton) for the two protons of the hydroxymethyl group.

C2-H Proton: A singlet for the proton at the C2 position of the imidazole ring.

OH Proton: A broad singlet for the hydroxyl proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in (1,4-dimethyl-1H-imidazol-5-yl)methanol would give rise to a distinct signal in the ¹³C NMR spectrum. Based on data from analogous imidazole compounds, the expected chemical shifts can be estimated. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) Range |

| N-CH₃ | 30-40 |

| C4-CH₃ | 10-20 |

| CH₂OH | 50-60 |

| C2 | 135-145 |

| C4 | 125-135 |

| C5 | 130-140 |

This table is predictive and based on general values for similar structures. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would primarily be used to confirm the absence of coupling for the singlet signals and to identify any potential long-range couplings, although these are typically weak in such a system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comyoutube.com It would definitively link the proton signals of the N-methyl, C4-methyl, and hydroxymethyl groups to their corresponding carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. youtube.com For instance, the N-CH₃ protons would show correlations to the C2 and C5 carbons of the imidazole ring. The C4-CH₃ protons would correlate with C4 and C5. The CH₂OH protons would show a key correlation to the C5 carbon, confirming the attachment of the hydroxymethyl group at this position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting fragments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is suitable for volatile and thermally stable compounds. This compound would first be separated from any impurities on a GC column, and then the eluted compound would enter the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.18 g/mol ). sigmaaldrich.com The fragmentation pattern, which shows peaks at lower mass-to-charge ratios, provides clues about the molecule's structure. Common fragmentation pathways for such a molecule might include the loss of a hydroxyl radical (•OH), a formaldehyde (B43269) molecule (CH₂O), or cleavage of the methyl groups.

High-Resolution Mass Spectrometry (HRMS)

Spectroscopic and Crystallographic Data Unavailable for this compound

A thorough review of publicly available scientific literature and chemical databases indicates a lack of published experimental data for the spectroscopic and crystallographic characterization of the compound this compound. Despite extensive searches for this specific molecule, including by its chemical name and CAS number (851530-79-1), no specific research findings containing the required information for the requested article could be located.

The user's request specified a detailed article focusing solely on this compound, structured with the following sections:

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing Arrangements

Generating scientifically accurate content for these sections requires access to experimental data obtained from analyzing the compound itself. This includes IR spectral data to identify characteristic absorption bands of its functional groups and X-ray diffraction data to determine its crystal structure, molecular geometry, and intermolecular interactions in the solid state.

While information is available for related imidazole compounds, such as (1H-Imidazol-4-yl)methanol and 1H-imidazole-1-methanol nsf.govnih.govnih.gov, the strict requirement to focus exclusively on this compound prevents the use of this data as a substitute.

Consequently, without the necessary primary data, it is not possible to provide a detailed and factual article on the spectroscopic and crystallographic characterization of this compound as outlined.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research focused exclusively on the coordination chemistry of This compound . While the broader class of imidazole-containing ligands is well-documented, detailed studies on the synthesis, characterization, and application of metal complexes derived from this specific compound are not readily found in the public domain.

Therefore, the following sections are constructed based on the established principles of coordination chemistry and analogous imidazole-based ligand systems. The information provided serves as a foundational overview of the expected chemical behavior and potential applications, rather than a report on empirically verified findings for this particular molecule.

Coordination Chemistry and Ligand Applications

Coordination Polymers and Frameworks

As of the latest available scientific literature, there are no published research findings detailing the synthesis, structure, or specific applications of coordination polymers or frameworks involving the compound (1,4-dimethyl-1H-imidazol-5-yl)methanol as a ligand. While the broader class of imidazole-containing molecules is widely utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers, specific studies on this particular substituted imidazole (B134444) derivative in this context have not been reported.

The potential for this compound to act as a ligand in the formation of such extended structures is theoretically plausible. The imidazole ring possesses a nitrogen donor atom that can coordinate to a metal center, and the methanol (B129727) group could potentially participate in hydrogen bonding to stabilize a resulting framework. However, without experimental data, any discussion of its coordination behavior, the resulting structural motifs, or the properties of such materials would be purely speculative.

For context, research on structurally related imidazole derivatives provides insight into how such molecules can be used to build coordination polymers. For example, studies on (1H-Imidazol-4-yl)methanol have detailed its crystal structure and hydrogen-bonding interactions, which are fundamental aspects of creating larger, ordered structures. nih.gov Similarly, other substituted imidazoles have been successfully employed to synthesize a variety of coordination compounds with diverse topologies and potential applications. These related studies underscore the general utility of the imidazole scaffold in coordination chemistry.

However, the specific substitution pattern of this compound, with methyl groups at both the 1- and 4-positions, would introduce unique steric and electronic effects that would influence its coordination properties. These effects can only be understood through dedicated synthesis and characterization studies.

Due to the absence of specific research on the coordination polymers and frameworks of this compound, no detailed research findings or data tables can be provided at this time.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in modern chemistry for understanding molecular behavior at the electronic level. These methods, particularly those based on density functional theory, are used to predict a wide range of molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule such as (1,4-dimethyl-1H-imidazol-5-yl)methanol, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. These calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The results would provide the foundational data for more advanced analyses like FMO and MEP. While general studies on imidazole (B134444) derivatives using DFT exist, specific data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity and its electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. For this compound, an FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Although the principles of FMO analysis are well-established for organic molecules, specific HOMO-LUMO energy values and orbital plots for the title compound are not documented in the available literature. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen atoms of the imidazole ring and the oxygen of the methanol (B129727) group as likely sites for electrophilic interaction. However, specific MEP maps for this compound have not been found in published research.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the three-dimensional structure and dynamic behavior of molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. This is particularly important for understanding the flexibility of the molecule, especially the rotation around the C-C bond connecting the imidazole ring and the methanol group, and the C-O bond of the methanol group. An energy landscape would map the potential energy of the molecule as a function of these rotational angles, revealing the most stable (lowest energy) conformations. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors. Specific conformational analyses and energy landscapes for this compound are not available in the reviewed literature.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The intermolecular interactions of this compound would be key to understanding its physical properties (like boiling point and solubility) and its interactions in a biological context. The hydroxyl group of the methanol substituent is a strong hydrogen bond donor and acceptor. The nitrogen atoms of the imidazole ring can also act as hydrogen bond acceptors. Furthermore, the imidazole ring, being an aromatic system, could potentially engage in π-stacking interactions with other aromatic rings. Molecular dynamics simulations of the molecule in a solvent (like water) or interacting with a target protein would provide detailed insights into these interactions. While the principles of these interactions are well understood for imidazole-containing compounds, specific studies quantifying these interactions for this compound are absent from the available scientific record.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the structural or property-based descriptors of a compound with its biological activity or a specific property, respectively. nih.gov These models are fundamental in medicinal chemistry for predicting the activity of novel compounds and for understanding the structural features that are crucial for a desired biological effect. nih.govresearchgate.net

For derivatives of imidazole, QSAR studies are often employed to predict their potential as therapeutic agents. These studies can help in designing molecules with improved efficacy and better pharmacokinetic profiles. nih.gov The process involves creating a dataset of related compounds with known activities, calculating various molecular descriptors, and then using statistical methods like multiple linear regression or artificial neural networks to build a predictive model. nih.gov

In silico tools allow for the prediction of key physicochemical properties that influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.comnih.gov These descriptors are critical for assessing the "drug-likeness" of a compound. For this compound, several important physicochemical parameters have been computationally predicted and are available in public databases. nih.gov

Key predicted physicochemical descriptors for this compound are summarized below. These values provide a preliminary assessment of its potential behavior in a biological system. For instance, the Topological Polar Surface Area (TPSA) is an indicator of a drug's ability to permeate cell membranes, with lower values generally suggesting better permeability. The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, which affects its absorption and distribution. Hydrogen bond donor and acceptor counts are crucial for molecular recognition and binding to biological targets.

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 126.16 g/mol |

| Topological Polar Surface Area (TPSA) | 36.8 Ų |

| XLogP3 (LogP) | -0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

This data is computationally generated and sourced from the PubChem database for compound CID 20568532. nih.gov

While specific QSAR models for this compound are not detailed in the available literature, the principles of QSAR allow for the correlation of its predicted physicochemical properties with potential in vitro biological mechanisms. For example, the imidazole ring is a common scaffold in many biologically active compounds, and its derivatives have been investigated for a wide range of activities, including as enzyme inhibitors. acs.org

The predicted low molecular weight and favorable TPSA and LogP values for this compound suggest it may possess good membrane permeability and bioavailability characteristics, which are often prerequisites for in vitro activity. Structure-activity relationship studies on related imidazole-containing compounds often reveal that modifications to the substituents on the imidazole ring can significantly impact biological activity. nih.gov The methyl groups and the methanol substituent on this specific compound would be key modulators of its interaction with biological targets, influencing both steric and electronic properties that govern binding affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme (target). nih.gov This method is crucial for understanding potential mechanisms of action and for structure-based drug design. nih.govnih.gov The process involves placing the ligand in the binding site of the target and calculating a "docking score," which estimates the binding affinity. jbcpm.com

For imidazole derivatives, molecular docking has been extensively used to explore their binding modes with various protein targets, including kinases, proteases, and other enzymes implicated in disease. nih.govajol.info These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

While specific molecular docking studies featuring this compound are not prominently available in the reviewed scientific literature, its predicted physicochemical properties allow for speculation on its potential interactions. The presence of a hydrogen bond donor (the hydroxyl group) and two acceptors (the nitrogen atoms in the imidazole ring) makes it a candidate for forming directed hydrogen bonds within a protein's active site. nih.gov Its small size and limited number of rotatable bonds would allow it to fit into well-defined, smaller binding pockets. A hypothetical docking study would involve selecting a relevant protein target and using software to predict the binding conformation and affinity, guiding further experimental investigation. nih.gov

Biological Interactions: Mechanistic Investigations in Vitro & in Silico

Enzyme Inhibition and Activation Studies (In Vitro)

In the realm of molecular interactions, the potential of (1,4-dimethyl-1H-imidazol-5-yl)methanol to modulate the activity of various enzymes has been a subject of scientific inquiry, primarily through extrapolation from studies on structurally related imidazole-containing compounds. These investigations provide a foundational understanding of how this class of molecules may interact with key biological targets at a biochemical level.

Modulation of Tubulin Polymerization

The imidazole (B134444) scaffold is a key structural feature in a variety of compounds that have been identified as inhibitors of tubulin polymerization. mdpi.comthieme-connect.com Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for numerous cellular processes, including cell division, motility, and intracellular transport. mdpi.com Consequently, agents that interfere with tubulin dynamics are of significant interest in anticancer drug discovery.

Inhibition of Specific Enzymes (e.g., Superoxide Dismutase, Sterol 14α-Demethylase)

Superoxide Dismutase (SOD)

The imidazole ring's ability to coordinate with metal ions makes it a relevant pharmacophore in the design of inhibitors for metalloenzymes such as superoxide dismutase (SOD). acs.org SODs are a class of enzymes that play a critical role in antioxidant defense by catalyzing the dismutation of superoxide radicals. nih.gov Certain imidazole-containing compounds have been investigated for their ability to inhibit SOD, particularly the iron-cofactored isoform (Fe-SOD). acs.org The proposed mechanism of inhibition involves the competitive complexation of the metal ion within the enzyme's active site by the imidazole moiety, thereby deactivating the enzyme. acs.org While some benzo[g]phthalazine derivatives with imidazole rings have shown inhibitory activity against Fe-SOD, their effect on human Cu/Zn-SOD was found to be negligible, suggesting a degree of selectivity. acs.org

Sterol 14α-Demethylase (CYP51)

Sterol 14α-demethylase, a cytochrome P450 enzyme, is a crucial component in the biosynthesis of ergosterol in fungi and cholesterol in mammals. nih.govnih.gov Azole-containing compounds, including those with an imidazole ring, are well-established inhibitors of this enzyme, forming the basis for many antifungal drugs. nih.gov The inhibitory action of these compounds stems from the coordination of the azole nitrogen atom with the heme iron atom in the active site of CYP51. nih.gov This interaction competitively blocks the binding of the natural substrate, lanosterol, leading to a depletion of essential sterols and an accumulation of toxic metabolic intermediates, which ultimately inhibits fungal growth. nih.gov The binding affinity and inhibitory potency of imidazole derivatives are influenced by the substituents on the imidazole ring. cardiff.ac.uk

Cellular Assays for Mechanistic Understanding (In Vitro, Non-Clinical)

To elucidate the cellular consequences of the enzymatic interactions of imidazole derivatives, a variety of in vitro cellular assays are employed. These non-clinical studies provide insights into the effects of these compounds on cell health, proliferation, and other fundamental cellular processes.

Evaluation of Effects on Cell Viability and Metabolic Activity

The cytotoxic potential of numerous imidazole derivatives has been evaluated against a panel of human cancer cell lines. nih.govnih.govmdpi.com A common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. Mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells. nih.gov

Studies on various substituted imidazoles have demonstrated a range of cytotoxic activities, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying significantly depending on the specific chemical structure and the cancer cell line being tested. nih.govnih.gov For example, certain imidazole-based compounds have shown potent activity against lung, breast, and colon cancer cell lines. nih.gov

| Compound Class | Cell Line(s) | Observed Effect | Assay Method |

|---|---|---|---|

| Thiazole-benzimidazole derivatives | MCF-7 (Breast Cancer) | Cytotoxicity with IC50 values in the micromolar range. nih.gov | MTT Assay |

| Purine derivatives with imidazole moiety | HCC827 (Lung Cancer) | High potency with IC50 values ranging from nanomolar to micromolar. nih.gov | Not Specified |

| Imidazothiazole-benzimidazole derivatives | A549 (Lung Cancer) | Potent cytotoxicity with an IC50 value of 1.09 µM for a specific derivative. nih.gov | Not Specified |

| 4-acetylphenylamine-based imidazole derivatives | PPC-1 (Prostate), U-87 (Glioblastoma) | Selective cytotoxicity with EC50 values from 3.1 to 47.2 µM. nih.gov | MTT Assay |

Investigations of Cellular Processes (e.g., Microtubule Fragmentation, Cell Migration)

Microtubule Fragmentation

Consistent with their ability to inhibit tubulin polymerization, certain imidazole derivatives have been shown to disrupt the microtubule network within cells. nih.govnih.gov Immunofluorescence microscopy is a key technique used to visualize these effects. nih.gov Treatment of cells with these compounds can lead to a dose-dependent loss of microtubule integrity, resulting in the fragmentation of the microtubule cytoskeleton. nih.gov This disruption of microtubule dynamics is a direct consequence of the inhibition of tubulin assembly and is a hallmark of microtubule-targeting agents. nih.gov

Cell Migration

Cell migration is a complex process that is fundamental to both normal physiological events and pathological conditions such as cancer metastasis. semanticscholar.org The integrity of the cytoskeleton, including microtubules, is essential for cell motility. Scratch migration assays, also known as wound healing assays, are commonly used to assess the effect of compounds on cell migration in vitro. nih.gov In this assay, a "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time in the presence and absence of the test compound. nih.gov Studies have shown that some imidazole compounds can significantly inhibit the migration of cancer cells. nih.govnih.gov The mechanism underlying this inhibition is thought to be linked to the disruption of cytoskeletal dynamics, which is necessary for cell movement. nih.gov

Antioxidant Activity Studies (In Vitro)

The imidazole ring is a structural component of various compounds that have demonstrated antioxidant properties. mdpi.comnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a range of diseases. mdpi.com Therefore, compounds with antioxidant capabilities are of significant therapeutic interest.

The antioxidant activity of imidazole derivatives has been evaluated using several in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, which is indicated by a change in color that can be quantified spectrophotometrically. mdpi.com

A variety of substituted imidazole derivatives have exhibited potent radical scavenging activity in these assays. mdpi.comnih.gov The antioxidant capacity is often influenced by the nature and position of substituents on the imidazole and any associated phenyl rings. mdpi.com For instance, the presence of hydroxyl or other electron-donating groups can enhance the antioxidant activity. nih.gov

| Compound Class | Assay | Result |

|---|---|---|

| 2,4,5-triphenyl imidazole derivatives | DPPH Radical Scavenging | Some derivatives showed significant activity with low EC50 values. mdpi.com |

| 2,4,5-triphenyl imidazole derivatives | ABTS Radical Scavenging | Activity was observed, with some compounds showing EC50 values comparable to standard antioxidants. mdpi.com |

| SIRT6 inhibiting imidazole derivative | DPPH Radical Scavenging | Reduced free radical scavenging activity was noted in treated cells. nih.gov |

Structure-Activity Relationship (SAR) Analysis from In Vitro Data

The unique arrangement of a hydroxymethyl group at the 5-position, and methyl groups at the 1- and 4-positions of the imidazole ring, provides a specific chemical scaffold. However, without comparative in vitro data from structurally related analogs, a detailed analysis of the pharmacophore and the contribution of each substituent to any potential biological activity remains speculative.

For a meaningful SAR analysis, a series of analogous compounds would typically be synthesized and evaluated in relevant in vitro assays. These analogs would feature variations at key positions, such as:

Modification of the N1-methyl group: Substitution with larger alkyl groups, aryl groups, or hydrogen bonding moieties could probe the steric and electronic requirements at this position.

Modification of the C4-methyl group: Replacement with other small alkyl groups, halogens, or electron-withdrawing/donating groups would elucidate the importance of this substituent for activity.

Modification of the C5-hydroxymethyl group: Alterations such as esterification, etherification, oxidation to an aldehyde or carboxylic acid, or replacement with other functional groups would clarify the role of the hydroxyl group in target binding, which is often crucial for forming hydrogen bonds.

In the absence of such dedicated studies for this compound, it is not possible to construct a data-driven SAR table or provide detailed research findings as requested. The scientific community has yet to publish research that would enable a thorough understanding of how structural changes to this specific molecule impact its biological interactions in an in vitro setting.

Derivatives and Analogs of 1,4 Dimethyl 1h Imidazol 5 Yl Methanol

Synthesis and Characterization of Substituted Analogs

The synthesis of substituted analogs of (1,4-dimethyl-1H-imidazol-5-yl)methanol often employs versatile strategies common in heterocyclic chemistry. One prevalent method involves the functionalization of the imidazole (B134444) ring followed by modification of the substituent groups. For instance, C-2 aroyl imidazole derivatives can be synthesized and subsequently reduced to the corresponding imidazolyl-methanol analogs under mild conditions using reagents like sodium borohydride (B1222165). nih.gov Another approach involves the deprotonation of an N-methylimidazole with a strong base to form a lithiated intermediate, which can then react with various carbonyl compounds to yield a range of substituted (1-methyl-1H-imidazol-2-yl)methanol derivatives. jst.go.jp

Furthermore, existing imidazole alcohols can be used as precursors for further derivatization. The alcohol group can be converted into a better leaving group, such as a chloride, to facilitate nucleophilic substitution reactions. For example, treating (1-methyl-1H-imidazol-5-yl)-methanol with thionyl chloride yields 5-chloromethyl-1-methyl-1H-imidazole hydrochloride, a key intermediate for introducing new functional groups. chemicalbook.com Similarly, commercially available (1-methyl-5-nitro-1H-imidazol-2-yl)methanol can undergo substitution and chlorination reactions to produce various 2,4-disubstituted 5-nitroimidazole analogs. researchgate.net

The characterization of these newly synthesized analogs is crucial for confirming their structure and purity. Standard analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS), to elucidate the molecular structure. researchgate.netscilit.comresearchgate.net

Table 1: Properties of Selected this compound Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| This compound nih.gov | C6H10N2O | 126.16 | - | 20568532 (CID) |

| (1,2-Dimethyl-1H-imidazol-4-yl)methanol uni.lu | C6H10N2O | 126.16 | - | - |

| (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol sigmaaldrich.com | C7H12N2O | 140.18 | Liquid | 185910-13-8 |

| (5-Methyl-1H-imidazol-4-yl)methanol sigmaaldrich.com | C5H8N2O | 112.13 | Powder | 29636-87-1 |

| (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol researchgate.net | C5H7N3O3 | 157.13 | - | - |

Impact of Structural Modifications on Chemical Reactivity and Interactions

Structural modifications to the this compound scaffold significantly influence its chemical reactivity and intermolecular interactions. The imidazole ring is an electron-rich aromatic system possessing both a basic (pyrrole-type) and an acidic (pyridine-type) nitrogen atom, allowing it to engage in a variety of interactions including hydrogen bonding, coordination with metal ions, and π-π stacking. nih.govnih.gov

Altering the substituents on the ring changes its electronic properties, thereby tuning its reactivity. For example, the introduction of electron-withdrawing groups (like a nitro group) decreases the basicity of the imidazole ring, while electron-donating groups (like additional methyl groups) increase it. This modulation of the ring's electron density directly affects its nucleophilicity and its ability to interact with electrophiles. researchgate.netnih.gov

Computational methods, such as the analysis of the Molecular Electrostatic Potential (MEP), can predict the most reactive sites in these molecules. Studies on substituted imidazoles have shown that changing substituents alters the electrostatic potential map, highlighting how structural changes can direct chemical reactions. researchgate.net The stability and reaction behavior of metal complexes containing imidazole-based ligands are also heavily dependent on these structural features. For instance, the nature of halide ligands in gold(I/III) imidazole complexes affects their stability and ligand-exchange reactions in solution, demonstrating that even subtle modifications can have a profound impact on the compound's chemical behavior. acs.org These weak intermolecular forces, such as hydrogen bonds and anion-π interactions, are critical in the formation and stability of the crystal structures of metal-imidazole compounds. nih.gov

Comparative Studies of this compound with Related Imidazole Alcohols

Direct comparative studies between this compound and its isomers or other related imidazole alcohols are essential for understanding structure-property relationships. The relative positions of the substituents on the imidazole ring can lead to significant differences in physical properties, reactivity, and biological interactions.

Isomers such as (1,2-dimethyl-1H-imidazol-4-yl)methanol and (1,5-dimethyl-1H-imidazol-4-yl)methanol, while having the same molecular formula and weight, exhibit different chemical environments for each atom. This results in distinct NMR spectra and potentially different dipole moments and crystal packing arrangements. The position of the hydroxymethyl group relative to the nitrogen atoms is particularly important, as it influences hydrogen bonding capabilities and the potential for the molecule to act as a ligand for metal ions.

For example, comparing this compound with (1,4,5-trimethyl-1H-imidazol-2-yl)methanol reveals the effect of an additional methyl group and a different substitution pattern. The trimethyl derivative has a higher molecular weight and different solubility characteristics. sigmaaldrich.com The placement of the methanol (B129727) group at the C-2 position, between the two nitrogen atoms, as seen in other imidazole alcohols, can significantly alter its reactivity compared to the C-5 position in the title compound. jst.go.jp

Table 2: Comparative Data of Related Imidazole Alcohols

| Compound | IUPAC Name | Molecular Formula | InChI Key | Key Structural Difference from Title Compound |

| This compound nih.gov | This compound | C6H10N2O | ZBQPBFPFGWVTIT-UHFFFAOYSA-N | Reference Compound |

| (1,2-Dimethyl-1H-imidazol-4-yl)methanol uni.lu | (1,2-dimethyl-1H-imidazol-4-yl)methanol | C6H10N2O | GBAJNMPJZPVBJK-UHFFFAOYSA-N | Isomer: Methyl at C-2, Methanol at C-4 |

| (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol sigmaaldrich.com | (1,4,5-trimethyl-1H-imidazol-2-yl)methanol | C7H12N2O | URGOUROOMPQDGO-UHFFFAOYSA-N | Additional methyl at C-5, Methanol at C-2 |

| (5-Methyl-1H-imidazol-4-yl)methanol sigmaaldrich.com | (5-methyl-1H-imidazol-4-yl)methanol | C5H8N2O | AXJZCJSXNZZMDU-UHFFFAOYSA-N | Lacks N-methyl group, Isomeric substitution |

Exploration of Novel Imidazole Hybrid Compounds

The imidazole scaffold is a prominent feature in medicinal chemistry, and there is significant research into creating hybrid molecules that combine an imidazole ring with other pharmacologically active moieties. nih.govnih.gov This strategy aims to develop novel compounds with enhanced or synergistic activities by integrating the functionalities of two or more different chemical entities.

A variety of imidazole hybrid compounds have been synthesized and investigated. These include:

Imidazole-Thiazole Hybrids: These compounds are created by linking imidazole and thiazole (B1198619) rings. The synthesis often involves reacting an imidazole-hydrazinecarbothioamide intermediate with phenacyl bromides. scilit.com

Imidazole-Thiadiazole Hybrids: The concepts of molecular repositioning have been used to design and synthesize new derivatives of benzoate (B1203000) imidazo-1,3,4-thiadiazole. mdpi.com

Imidazole-Pyrimidine Hybrids: These hybrids have been explored as potential anticancer agents and carbonic anhydrase inhibitors. semanticscholar.org

Imidazole-Oxadiazole Hybrids: Researchers have synthesized and evaluated imidazole-1,2,4-oxadiazole hybrids for their antiproliferative activity. nih.gov

Imidazole-Quinoline Hybrids: The fusion of an imidazole nucleus with a quinoline (B57606) ring system represents another avenue of exploration for new therapeutic agents. nih.gov

The rationale behind creating these hybrids is that the imidazole ring can act as a versatile scaffold that can be readily functionalized and linked to other heterocyclic systems. nih.gov The resulting hybrid molecules often exhibit unique three-dimensional structures that can facilitate binding to various biological targets. nih.govnih.gov

Table 3: Examples of Imidazole Hybrid Compound Classes

| Hybrid Class | Linked Heterocycle | Synthetic Strategy Example | Reference |

| Imidazole-Thiazole | Thiazole | Reaction of imidazole-hydrazinecarbothioamide with phenacyl bromides | scilit.com |

| Imidazole-Thiadiazole | 1,3,4-Thiadiazole | Multi-step synthesis involving thiosemicarbazide (B42300) intermediates | mdpi.com |

| Imidazole-Pyrimidine | Pyrimidine | Condensation reactions | semanticscholar.org |

| Imidazole-Oxadiazole | 1,2,4-Oxadiazole | Multi-step synthesis involving amidoxime (B1450833) intermediates | nih.gov |

| Imidazole-Quinoline | Quinoline | Catalyzed reactions to link the two ring systems | nih.gov |

Emerging Research Directions and Future Perspectives

Integration with Advanced Analytical Techniques (e.g., UPLC, Capillary Electrophoresis)

The precise and rapid analysis of (1,4-dimethyl-1H-imidazol-5-yl)methanol and its related compounds is crucial for quality control, reaction monitoring, and metabolic studies. The integration of advanced analytical techniques like Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) is set to play a pivotal role in this endeavor.

UPLC, an evolution of traditional High-Performance Liquid Chromatography (HPLC), offers significant advantages in terms of speed, resolution, and sensitivity. mdpi.com The use of smaller stationary phase particles (<2 µm) allows for faster separations without compromising efficiency. mdpi.com For imidazole (B134444) derivatives, which can be challenging to separate due to their similar polarities, UPLC and its hyphenation with mass spectrometry (UPLC-MS/MS) provide a powerful analytical tool. mdpi.comwiley.comresearchgate.net Research has demonstrated the successful separation and quantification of various methylated imidazoles in complex matrices, highlighting the potential for developing robust UPLC methods for this compound. mdpi.comresearchgate.net Future research will likely focus on the development of validated UPLC methods for the routine analysis of this compound in various sample types, including reaction mixtures and biological fluids.

Capillary Electrophoresis (CE) has emerged as a complementary technique to HPLC for the separation of small molecules, including imidazole derivatives. nih.govwhitman.eduwikipedia.org CE separates analytes based on their electrophoretic mobility in a narrow capillary, offering high efficiency and minimal sample consumption. whitman.eduwikipedia.org Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed to optimize the separation of closely related imidazole isomers. nih.gov The use of imidazole-based ionic liquids as additives in the background electrolyte has been shown to modify the electroosmotic flow and improve separation efficiency. mdpi.comnih.gov Future work will likely involve the development of specific CE methods for the chiral separation of related imidazole derivatives and for the analysis of this compound in complex biological and environmental samples. nih.govnih.gov

Table 1: Comparison of Advanced Analytical Techniques for Imidazole Analysis

| Feature | Ultra-Performance Liquid Chromatography (UPLC) | Capillary Electrophoresis (CE) |

| Principle | Partitioning between a mobile phase and a stationary phase. | Differential migration of charged species in an electric field. whitman.eduwikipedia.org |

| Advantages | High throughput, high resolution, high sensitivity, easily coupled to MS. mdpi.com | High efficiency, low sample and solvent consumption, versatile separation modes. whitman.edumdpi.com |

| Application to Imidazoles | Separation of isomers, quantification in complex matrices. mdpi.comwiley.comresearchgate.net | Separation of charged and neutral derivatives, chiral separations. nih.govnih.gov |

| Future Directions | Development of validated methods for specific dimethyl imidazole derivatives, impurity profiling. | Method development for complex biological samples, use of novel selectors and coatings. mdpi.comnih.gov |

Exploration in Materials Science Beyond Biological Contexts

While imidazole derivatives have been extensively studied for their biological activities, their unique structural and electronic properties also make them attractive candidates for applications in materials science. lifechemicals.com The exploration of this compound and related compounds in this domain represents a significant and promising research direction.

One area of interest is the development of functional polymers. Imidazole derivatives can act as curing agents and accelerators for epoxy resins, influencing the crosslinking process and the final properties of the material. researchgate.net The presence of both pyridine-like and pyrrole-like nitrogen atoms in the imidazole ring can affect the dielectric properties, breakdown strength, and glass transition temperature of the resulting epoxy network. researchgate.net Furthermore, the incorporation of dimethyl imidazole moieties into polymer backbones is being investigated for the creation of self-healing materials and advanced elastomers. researchgate.net These materials can exhibit dynamic metal-ligand interactions, leading to reversible crosslinking and the ability to repair damage. researchgate.net

Another promising application lies in the field of polymer inclusion membranes (PIMs) for the separation of metal ions. nih.gov Alkylimidazoles, including dimethyl-substituted derivatives, can act as efficient and selective carriers for the transport of heavy and toxic metal ions across these membranes. nih.gov The basicity and hydrophobicity of the imidazole derivative, which can be tuned by the nature and position of the alkyl substituents, play a crucial role in the complexation and transport of metal ions. nih.gov Future research will likely focus on the synthesis and incorporation of this compound into novel polymer architectures to create materials with tailored properties for applications in catalysis, sensing, and separations.

Sustainable Synthesis and Green Chemistry Innovations for Imidazole Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of imidazole derivatives is no exception. bohrium.comresearchgate.netresearchgate.netias.ac.in Traditional methods for synthesizing substituted imidazoles often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. ias.ac.in Consequently, there is a strong drive to develop more sustainable and environmentally benign approaches for the production of compounds like this compound.

A key area of innovation is the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reaction rates and improve yields. researchgate.net Microwave-assisted synthesis has been successfully employed for the rapid and efficient production of various substituted imidazoles. researchgate.net Another important strategy is the use of greener catalysts and reaction media. This includes the application of solid-supported catalysts, which can be easily separated from the reaction mixture and reused, and the use of ionic liquids as both catalysts and solvents. researchgate.netrsc.orgtandfonline.com For the synthesis of N-alkylated imidazoles, continuous flow processes using fixed-bed acidic zeolite catalysts are being explored as a highly efficient and atom-economical alternative to traditional batch methods. thalesnano.comresearchgate.net

Future research in this area will likely focus on the development of one-pot, multicomponent reactions that minimize the number of synthetic steps and purification procedures. ias.ac.inrsc.org The use of bio-based starting materials and catalysts, such as lemon juice, is also gaining attention as a cost-effective and environmentally friendly approach. researchgate.net The application of these green chemistry principles to the synthesis of this compound will be crucial for its large-scale and sustainable production.

Table 2: Green Chemistry Approaches for Imidazole Synthesis

| Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture. researchgate.net | Faster reaction times, higher yields, improved selectivity. researchgate.net |

| Use of Ionic Liquids | Employs ionic liquids as catalysts and/or solvents. researchgate.nettandfonline.com | Recyclable, non-volatile, can enhance reaction rates and selectivity. researchgate.nettandfonline.com |

| Solid-Supported Catalysts | Utilizes catalysts immobilized on a solid support (e.g., silica). rsc.orgnih.gov | Easy separation and reuse of the catalyst, cleaner reactions. rsc.orgnih.gov |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream. thalesnano.comresearchgate.net | High productivity, improved safety, easy scale-up. thalesnano.comresearchgate.net |

| Biocatalysis | Employs enzymes or natural products as catalysts. researchgate.net | Mild reaction conditions, high selectivity, environmentally friendly. researchgate.net |

Advanced Mechanistic Elucidation of Interactions in Model Systems

A fundamental understanding of the non-covalent interactions involving this compound is essential for predicting its behavior in various systems and for designing new applications. Advanced experimental and computational techniques are being employed to elucidate the mechanisms of these interactions in model systems.

The imidazole ring is known to coordinate with a wide range of metal ions through its sp2-hybridized nitrogen atom. nih.govwikipedia.orgacs.org The nature of these metal-imidazole interactions can be investigated using techniques such as X-ray crystallography and various spectroscopic methods. wikipedia.org Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, provides valuable insights into the geometry, energetics, and dynamics of these complexes. researchgate.netnih.gov Such studies can help in understanding the role of the methyl substituents on the imidazole ring in modulating the strength and selectivity of metal binding.

Furthermore, the ability of the hydroxyl group and the imidazole nitrogen atoms to participate in hydrogen bonding plays a critical role in the compound's interactions with other molecules, including solvents and biological macromolecules. nih.gov Mechanistic studies, including kinetic analysis and the use of techniques like electrospray ionization mass spectrometry (ESI-MS), can provide detailed information about reaction pathways and the formation of intermediates in catalytic processes involving imidazole derivatives. acs.org Future research will likely focus on more complex model systems that mimic biological environments or material interfaces, providing a more accurate picture of the interactions of this compound in real-world applications.

Q & A

Basic: What are the common synthetic routes for (1,4-dimethyl-1H-imidazol-5-yl)methanol?

Answer:

The synthesis of this compound can be achieved through cycloaddition reactions or substitution strategies. For example, imidazole derivatives are often synthesized via cycloaddition between precursors like imidoyl chlorides and ethyl isocyanoacetate, followed by functionalization of the hydroxymethyl group. Key parameters include:

- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Inert atmosphere : Nitrogen or argon is used to prevent oxidation of sensitive intermediates .

Similar methodologies for ethyl-substituted analogs highlight the importance of protecting groups to stabilize the hydroxymethyl moiety during synthesis .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural characterization employs spectroscopic and crystallographic techniques:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups at N1 and C4, hydroxymethyl at C5).

- IR spectroscopy : Confirms hydroxyl (O–H stretch, ~3200–3600 cm) and imidazole ring vibrations (C=N stretch, ~1600 cm).

- X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond angles and torsional strain in the imidazole ring .

Advanced: How can computational methods aid in understanding the reactivity of this compound?

Answer:

Density Functional Theory (DFT) simulations predict electronic properties and reactive sites:

- Frontier Molecular Orbitals (FMOs) : Identify nucleophilic (HOMO) and electrophilic (LUMO) regions, guiding reaction design (e.g., electrophilic substitution at C2 or C4).

- Solvent effects : COSMO-RS models simulate solvation energies to optimize reaction media.

- Mechanistic insights : Transition-state analysis clarifies pathways for oxidation or nucleophilic attack on the hydroxymethyl group .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions (e.g., ambiguous NMR peaks or IR overlaps) are addressed via:

- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data.

- Crystallographic refinement : SHELX resolves ambiguities by fitting experimental X-ray data to theoretical models .

- Dynamic NMR : Variable-temperature studies distinguish conformational isomers (e.g., rotamers of the hydroxymethyl group) .

Advanced: How do substituents on the imidazole ring influence the compound’s physicochemical properties?

Answer:

Substituent effects are systematically studied via:

- Electronic effects : Methyl groups at N1 and C4 increase ring electron density, enhancing nucleophilicity.

- Steric hindrance : Dimethyl substitution may restrict access to reactive sites (e.g., C2 for electrophilic substitution).

- Hydrogen bonding : The hydroxymethyl group facilitates intermolecular interactions, impacting solubility and crystallinity. Comparative studies with ethyl or fluoro analogs reveal substituent-dependent bioactivity .

Advanced: What are the challenges in scaling up the synthesis for research applications?

Answer:

Scaling up requires optimization of:

- Purification : Column chromatography may be replaced with recrystallization or distillation for cost efficiency.

- Exothermic control : Gradual reagent addition and cooling prevent runaway reactions.

- Yield maximization : Catalyst screening (e.g., Pd/C for hydrogenation) improves step efficiency. Lab-scale protocols (e.g., inert atmosphere) must adapt to industrial equipment constraints .

Basic: What are the key safety considerations when handling this compound?

Answer:

- Toxicity : Imidazole derivatives may irritate skin and mucous membranes; use PPE (gloves, goggles).

- Reactivity : The hydroxymethyl group is prone to oxidation; store under inert gas or vacuum.

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can metal-organic frameworks (MOFs) be utilized in purification or separation?

Answer:

MOFs with tunable pore sizes (e.g., ZIF-8 or UiO-66) enable selective adsorption:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.